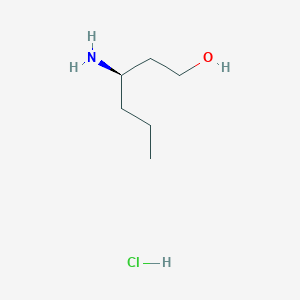![molecular formula C14H24Cl4N2O2 B3056164 2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide CAS No. 6945-00-2](/img/structure/B3056164.png)
2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide
Descripción general
Descripción
2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two dichloroacetyl groups and a long decyl chain, making it a versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide typically involves the reaction of 2,2-dichloroacetyl chloride with a decylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dichloro groups to chloro or hydrogen atoms.
Substitution: The dichloro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes. Substitution reactions result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide involves its interaction with specific molecular targets and pathways. The dichloroacetyl groups are known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The long decyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]ethyl]acetamide
- 2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]propyl]acetamide
- 2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]butyl]acetamide
Uniqueness
2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide is unique due to its specific combination of dichloroacetyl groups and a long decyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl4N2O2/c15-11(16)13(21)19-9-7-5-3-1-2-4-6-8-10-20-14(22)12(17)18/h11-12H,1-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQZLTUPAFAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCNC(=O)C(Cl)Cl)CCCCNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989331 | |
| Record name | N,N'-(Decane-1,10-diyl)bis(2,2-dichloroethanimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-00-2 | |
| Record name | NSC59353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Decane-1,10-diyl)bis(2,2-dichloroethanimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















